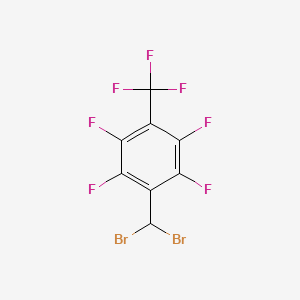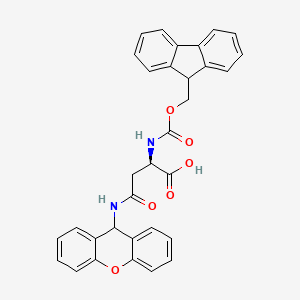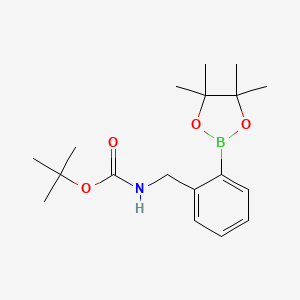
O-Terphényl-D14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Terphenyl-D14 is an isotopically labeled compound with the molecular formula C18D14. It is a derivative of terphenyl, a polycyclic aromatic hydrocarbon, and is used primarily in scientific research due to its unique isotopic composition.
Applications De Recherche Scientifique
O-Terphenyl-D14 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various fields:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to investigate metabolic pathways and enzyme activities.
Medicine: Utilized in medical research to understand drug metabolism and pharmacokinetics.
Industry: Applied in industrial processes to monitor and optimize chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: O-Terphenyl-D14 can be synthesized through various organic synthesis methods, including the use of isotopically labeled reagents. The synthesis typically involves the following steps:
Starting Materials: The process begins with the selection of appropriate isotopically labeled precursors.
Reaction Conditions: The reaction conditions are carefully controlled to ensure the incorporation of deuterium atoms at the desired positions.
Purification: The final product is purified to remove any impurities and unreacted starting materials.
Industrial Production Methods: Industrial production of O-Terphenyl-D14 involves scaling up the laboratory synthesis methods. This includes the use of large reactors, precise control of reaction conditions, and efficient purification techniques to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: O-Terphenyl-D14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Alkylated or partially hydrogenated derivatives.
Substitution Products: Halogenated, alkylated, or other substituted derivatives.
Mécanisme D'action
O-Terphenyl-D14 is compared with other similar compounds, such as p-Terphenyl-D14 and other isotopically labeled terphenyl derivatives. The uniqueness of O-Terphenyl-D14 lies in its specific isotopic composition, which provides distinct advantages in research applications.
Comparaison Avec Des Composés Similaires
p-Terphenyl-D14: Another isotopically labeled terphenyl derivative with different positions of deuterium atoms.
Other Isotopically Labeled Terphenyl Derivatives: Various derivatives with different isotopic labels used for specific research purposes.
Propriétés
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-[2,3,4,5-tetradeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)phenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAQMFOKAXHPNH-WZAAGXFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does confinement in nanoporous materials affect the dynamics of o-terphenyl-d14 compared to its bulk state?
A: NMR relaxation studies reveal that confining o-terphenyl-d14 within a nanoporous SBA-15 matrix significantly alters its dynamics compared to its bulk state. Specifically, the α-relaxation process, associated with the structural relaxation of the molecule, exhibits a broader and more heterogeneous distribution of correlation times in confinement []. This suggests that the restricted geometry of the pores introduces spatial variations in molecular mobility, leading to a wider range of relaxation timescales. Interestingly, the excess wing region of the NMR spectra, attributed to faster dynamics, remains largely unaffected by confinement, indicating that these faster motions are less sensitive to the presence of the pore walls.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride](/img/structure/B1442726.png)


![7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1442732.png)










